molecular formula C9H15NO4S B2505150 5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034292-77-6

5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2505150
CAS No.: 2034292-77-6
M. Wt: 233.28
InChI Key: YXCIKILSYFWENJ-UHFFFAOYSA-N
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Description

5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[221]heptane-2,2-dione is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of 5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the bicyclic structure, which can then be further functionalized to introduce the methoxypropanoyl and thia-azabicyclo groups.

Chemical Reactions Analysis

5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a selective antagonist for chemokine receptors, which are involved in various inflammatory and cancer-related processes . Additionally, its unique structure makes it a useful tool for studying molecular interactions and mechanisms of action in various biological systems.

Mechanism of Action

The mechanism of action of 5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with specific molecular targets, such as chemokine receptors. By binding to these receptors, the compound can modulate signaling pathways involved in inflammation and cancer metastasis . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can be compared to other bicyclic compounds, such as bornane-2,3-dione and bicyclo[3.1.1]heptane derivatives While these compounds share a similar bicyclic core, they differ in their functional groups and overall chemical properties The presence of the methoxypropanoyl and thia-azabicyclo groups in 5-(3-methoxypropanoyl)-2lambda6-thia-5-azabicyclo[22

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-14-3-2-9(11)10-5-8-4-7(10)6-15(8,12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCIKILSYFWENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CC2CC1CS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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